molecular formula C14H24N2 B1527895 (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine CAS No. 1311314-37-0

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine

Cat. No.: B1527895
CAS No.: 1311314-37-0
M. Wt: 220.35 g/mol
InChI Key: KKVIPCWNLAUNJZ-UHFFFAOYSA-N
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Description

“(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine” is a chemical compound with the CAS Number: 1311314-37-0 . It has a molecular weight of 220.36 and is typically in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-N~2~-(1-phenylethyl)-1,2-pentanediamine . The InChI code is 1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .

Scientific Research Applications

Photophysical and Photochemical Behavior

The photophysical and photochemical behavior of a series of secondary and tertiary ω-(β-styryl) aminoalkanes, which are structurally related to (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine, has been explored. These compounds, with varying methylenes separating the styryl and amino groups, show differences in their reactions due to the polymethylene chain length, solvent polarity, temperature, and the bulk of the N-alkyl group. Their behavior is discussed in terms of singlet exciplex and biradical intermediates (Lewis et al., 1991).

Fluorescence Enhancement

The introduction of N-phenyl substituents to 4-aminostilbenes, which are structurally similar to this compound, leads to enhanced fluorescence. This "amino conjugation effect" results in a more planar ground-state geometry about the nitrogen atom, a red shift in the absorption and fluorescence spectra, and a more charge-transfer character for the fluorescent excited state. These properties result in low photoisomerization quantum yields and high fluorescence quantum yields, making them potentially useful for various photophysical applications (Yang et al., 2002).

Enantioselective Synthesis

A novel method for the enantioselective synthesis of syn/anti-1,3-amino alcohols involves the use of proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method, which could be applied to compounds structurally related to this compound, allows for a short synthesis of bioactive molecules, demonstrating its potential in medicinal chemistry and drug development (Jha et al., 2010).

Safety and Hazards

This compound is associated with several hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and not getting it in eyes, on skin, or on clothing (P262) .

Properties

IUPAC Name

4-methyl-2-N-(1-phenylethyl)pentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIPCWNLAUNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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